3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone
Overview
Description
3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone is a heterocyclic compound that features a pyridinone core with benzyl and furylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-furylmethyl ketone, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and furylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the heterocyclic core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-quinolinone
- 3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyrimidinone
- 3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyrazinone
Uniqueness
3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone is unique due to its specific substitution pattern and the presence of both benzyl and furylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-benzyl-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-8-9-18(12-14-7-4-10-21-14)17(20)15(16)11-13-5-2-1-3-6-13/h1-10,19H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUHLDJYYZJFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CC3=CC=CO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333233 | |
Record name | 3-benzyl-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478247-65-3 | |
Record name | 3-benzyl-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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